Cas no 2141997-41-1 (potassium (5-ethylthiophen-2-yl)trifluoroborate)
potassium (5-ethylthiophen-2-yl)trifluoroborate Chemical and Physical Properties
Names and Identifiers
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- potassium (5-ethylthiophen-2-yl)trifluoroborate
- Borate(1-), (5-ethyl-2-thienyl)trifluoro-, potassium (1:1), (T-4)-
- potassium (5-ethylthiophen-2-yl)trifluoroboranuide
- 2141997-41-1
- EN300-5858038
-
- Inchi: 1S/C6H7BF3S.K/c1-2-5-3-4-6(11-5)7(8,9)10;/h3-4H,2H2,1H3;/q-1;+1
- InChI Key: UTAXDJJKDNTIQE-UHFFFAOYSA-N
- SMILES: [K+].S1C(=CC=C1[B-](F)(F)F)CC
Computed Properties
- Exact Mass: 217.9950675g/mol
- Monoisotopic Mass: 217.9950675g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 141
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.2Ų
potassium (5-ethylthiophen-2-yl)trifluoroborate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5858038-0.05g |
potassium (5-ethylthiophen-2-yl)trifluoroboranuide |
2141997-41-1 | 0.05g |
$504.0 | 2023-05-23 | ||
| Enamine | EN300-5858038-0.1g |
potassium (5-ethylthiophen-2-yl)trifluoroboranuide |
2141997-41-1 | 0.1g |
$528.0 | 2023-05-23 | ||
| Enamine | EN300-5858038-0.25g |
potassium (5-ethylthiophen-2-yl)trifluoroboranuide |
2141997-41-1 | 0.25g |
$551.0 | 2023-05-23 | ||
| Enamine | EN300-5858038-0.5g |
potassium (5-ethylthiophen-2-yl)trifluoroboranuide |
2141997-41-1 | 0.5g |
$575.0 | 2023-05-23 | ||
| Enamine | EN300-5858038-1.0g |
potassium (5-ethylthiophen-2-yl)trifluoroboranuide |
2141997-41-1 | 1g |
$600.0 | 2023-05-23 | ||
| Enamine | EN300-5858038-2.5g |
potassium (5-ethylthiophen-2-yl)trifluoroboranuide |
2141997-41-1 | 2.5g |
$1174.0 | 2023-05-23 | ||
| Enamine | EN300-5858038-5.0g |
potassium (5-ethylthiophen-2-yl)trifluoroboranuide |
2141997-41-1 | 5g |
$1737.0 | 2023-05-23 | ||
| Enamine | EN300-5858038-10.0g |
potassium (5-ethylthiophen-2-yl)trifluoroboranuide |
2141997-41-1 | 10g |
$2577.0 | 2023-05-23 |
potassium (5-ethylthiophen-2-yl)trifluoroborate Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on potassium (5-ethylthiophen-2-yl)trifluoroborate
Potassium (5-Ethylthiophen-2-yl)trifluoroborate: A Comprehensive Overview
Potassium (5-Ethylthiophen-2-yl)trifluoroborate, with the CAS number 2141997-41-1, is a versatile and intriguing compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is a potassium salt of (5-Ethylthiophen-2-yl)trifluoroborate, which combines the unique properties of thiophene derivatives with the reactivity of trifluoroborate anions. Its structure, consisting of a thiophene ring substituted with an ethyl group and coordinated to a trifluoroborate anion, makes it a valuable tool in modern chemical research.
The thiophene moiety in potassium (5-Ethylthiophen-2-yl)trifluoroborate plays a crucial role in its electronic and structural properties. Thiophene is a five-membered aromatic heterocycle with sulfur as the heteroatom, known for its stability and ability to participate in various conjugation systems. The substitution of an ethyl group at the 5-position of the thiophene ring introduces steric effects and modulates the electronic distribution, making this compound highly customizable for specific applications. Recent studies have highlighted its potential as a building block in the synthesis of advanced materials, such as organic semiconductors and metal-organic frameworks (MOFs).
One of the most notable applications of potassium (5-Ethylthiophen-2-yl)trifluoroborate is in organometallic chemistry. The trifluoroborate anion is a weakly coordinating ligand, which makes it ideal for stabilizing metal complexes. Researchers have utilized this property to develop novel catalysts for cross-coupling reactions, such as Suzuki-Miyaura couplings. These reactions are fundamental in organic synthesis and have found applications in drug discovery and polymer chemistry.
Moreover, potassium (5-Ethylthiophen-2-yl)trifluoroborate has shown promise in the field of electrochemistry. Its ability to act as a redox-active species makes it a potential candidate for use in batteries and supercapacitors. Recent advancements in lithium-ion battery technology have explored the use of such compounds as electrolyte additives to enhance ion transport and improve cycle stability.
The synthesis of potassium (5-Ethylthiophen-2-yl)trifluoroborate involves a multi-step process that typically begins with the preparation of the corresponding boronic acid derivative. This is followed by treatment with potassium fluoride to form the trifluoroborate salt. The reaction conditions are critical to ensure high purity and yield, as impurities can significantly affect the compound's reactivity and performance in downstream applications.
From a structural perspective, potassium (5-Ethylthiophen-2-yl)trifluoroborate exhibits interesting coordination chemistry. The thiophene ring can act as both an electron-donating and π-coordinating group, enabling it to interact with various metal centers. This dual functionality has been exploited in the design of coordination polymers and catalysts with tailored properties.
In terms of spectroscopic characterization, potassium (5-Ethylthiophen-2-yl)trifluoroborate has been extensively studied using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography. These studies have provided insights into its molecular geometry, electronic transitions, and solid-state packing arrangements.
Recent research has also focused on the biological activity of potassium (5-Ethylthiophen-2-yl)trifluoroborate. Initial assays suggest that it may exhibit moderate cytotoxicity against certain cancer cell lines, making it a potential lead compound for anticancer drug development. However, further studies are required to fully understand its mechanism of action and optimize its pharmacokinetic properties.
In conclusion, potassium (5-Ethylthiophen-2-yl)trifluoroborate is a multifaceted compound with applications spanning organic synthesis, catalysis, electrochemistry, and pharmacology. Its unique combination of structural features and reactivity makes it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new properties and uses for this compound, its role in advancing modern chemistry is expected to grow significantly.
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